molecular formula C7H6ClNO2 B3026700 5-Chloro-2-methylisonicotinic acid CAS No. 1060810-03-8

5-Chloro-2-methylisonicotinic acid

Cat. No.: B3026700
CAS No.: 1060810-03-8
M. Wt: 171.58
InChI Key: GARAUIFEOTVPAO-UHFFFAOYSA-N
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Description

5-Chloro-2-methylisonicotinic acid: is a chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol It is a derivative of isonicotinic acid, characterized by the presence of a chlorine atom at the 5-position and a methyl group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Chloro-2-methylisonicotinic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylisonicotinic acid.

Industrial Production Methods:

Industrial production methods for this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Chloro-2-methylisonicotinic acid can undergo oxidation reactions, typically involving oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

5-Chloro-2-methylisonicotinic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology:

In biological research, this compound is studied for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine:

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a precursor for the synthesis of pharmaceutical agents with antimicrobial or anti-inflammatory activities .

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also find applications in the development of novel catalysts and polymers.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methylisonicotinic acid is primarily related to its ability to interact with specific molecular targets. The chlorine and methyl groups on the pyridine ring influence its binding affinity and selectivity towards these targets. The compound may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways involved in various physiological processes .

Comparison with Similar Compounds

    2-Methylisonicotinic acid: Lacks the chlorine atom at the 5-position.

    5-Chloroisonicotinic acid: Lacks the methyl group at the 2-position.

    Isonicotinic acid: Lacks both the chlorine and methyl groups.

Uniqueness:

5-Chloro-2-methylisonicotinic acid is unique due to the presence of both chlorine and methyl substituents on the pyridine ringThe combination of these substituents can enhance its binding interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-chloro-2-methylpyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-4-2-5(7(10)11)6(8)3-9-4/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARAUIFEOTVPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50721192
Record name 5-Chloro-2-methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060810-03-8
Record name 5-Chloro-2-methyl-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060810-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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